molecular formula C8H6N2O B1581039 5-(3-Pyridyl)-1,3-oxazole CAS No. 70380-74-4

5-(3-Pyridyl)-1,3-oxazole

Cat. No. B1581039
CAS RN: 70380-74-4
M. Wt: 146.15 g/mol
InChI Key: OSPHPLUEQZNLHO-UHFFFAOYSA-N
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Description

“5-(3-Pyridyl)-1,3-oxazole” is a chemical compound that contains a pyridyl group and an oxazole ring1. However, it’s important to note that the specific details about this compound are limited and may not be fully accurate.



Synthesis Analysis

The synthesis of compounds similar to “5-(3-Pyridyl)-1,3-oxazole” has been reported in the literature23. However, the specific synthesis process for “5-(3-Pyridyl)-1,3-oxazole” is not readily available in the sources I found.



Molecular Structure Analysis

The molecular structure of compounds similar to “5-(3-Pyridyl)-1,3-oxazole” has been studied45. However, the specific molecular structure analysis for “5-(3-Pyridyl)-1,3-oxazole” is not readily available in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving compounds similar to “5-(3-Pyridyl)-1,3-oxazole” have been reported67. However, the specific chemical reactions for “5-(3-Pyridyl)-1,3-oxazole” are not readily available in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “5-(3-Pyridyl)-1,3-oxazole” have been reported11011. However, the specific physical and chemical properties for “5-(3-Pyridyl)-1,3-oxazole” are not readily available in the sources I found.


Scientific Research Applications

Antibacterial and Anthelmintic Activity

  • Scientific Field : Medical and Pharmaceutical Research .
  • Application Summary : “5-(3-Pyridyl)-1,3-oxazole” is used in the synthesis of antibacterial and anthelmintic drugs . Specifically, a series of 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives was synthesized and characterized .
  • Methods of Application : The compounds were synthesized and characterized by 1H NMR, 13C NMR, and LC-MS . Antibacterial studies were conducted to establish the activity spectrum of these compounds .
  • Results : The methyl sulfonic acid esters have broad activity spectrum towards Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis and Staphylococcus epidermidis . Among them, compound 12e has the most potent activity, with an MIC of 16 μg/mL against B.subtilis .

Metal-Organic Frameworks and Coordination Polymers

  • Scientific Field : Material Science .
  • Application Summary : “5-(3-Pyridyl)-1,3-oxazole” is used in the formation of novel metal-organic framework (MOF) materials. Specifically, three metal (II) complexes were synthesized using a flexible tripodal ligand and 2,6-pyridinedicarboxylic acid .
  • Methods of Application : The compounds were synthesized under hydrothermal conditions and structurally characterized by physico-chemical and spectroscopic methods and single-crystal diffraction .
  • Results : The ligands link the metal atoms into zigzag chain structures, which are further extended into three-dimensional (3D) metal–organic supramolecular frameworks by hydrogen bond interactions .

Safety And Hazards

The safety and hazards associated with compounds similar to “5-(3-Pyridyl)-1,3-oxazole” have been reported112. However, the specific safety and hazards for “5-(3-Pyridyl)-1,3-oxazole” are not readily available in the sources I found.


Future Directions

The future directions for research on compounds similar to “5-(3-Pyridyl)-1,3-oxazole” have been discussed131415. However, the specific future directions for “5-(3-Pyridyl)-1,3-oxazole” are not readily available in the sources I found.


Please note that the information provided is based on the available sources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive and up-to-date analysis, consulting a specialist or conducting a thorough literature review is recommended.


properties

IUPAC Name

5-pyridin-3-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-7(4-9-3-1)8-5-10-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPHPLUEQZNLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353189
Record name 5-(3-pyridyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Pyridyl)-1,3-oxazole

CAS RN

70380-74-4
Record name 5-(3-Pyridyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70380-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-pyridyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxazol-5-yl-pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JCH Yim, M Nambo, CM Crudden - Organic letters, 2017 - ACS Publications
The Pd-catalyzed desulfonative cross-coupling reaction of benzylic sulfone derivatives with 1,3-oxazoles via a deprotonative pathway has been developed. Broad substrate scope for …
Number of citations: 54 pubs.acs.org

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